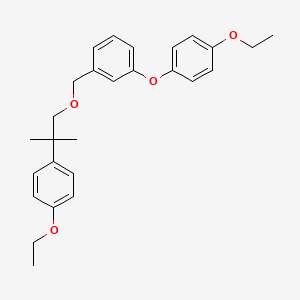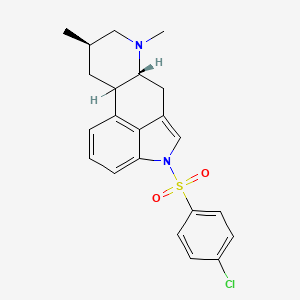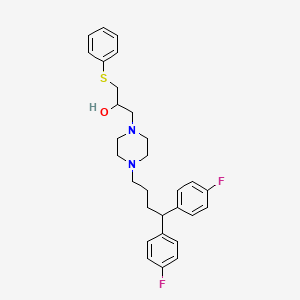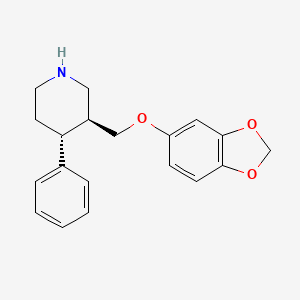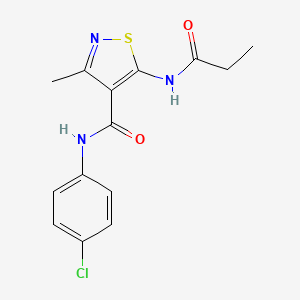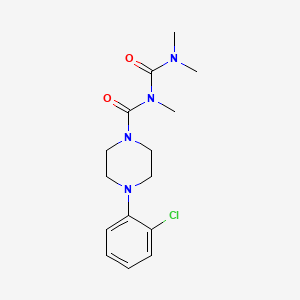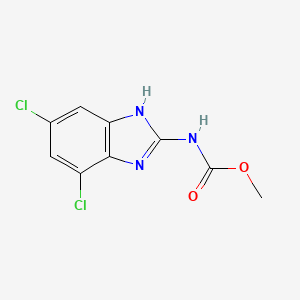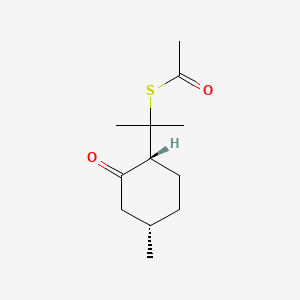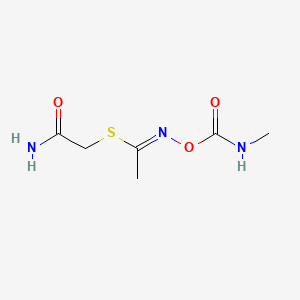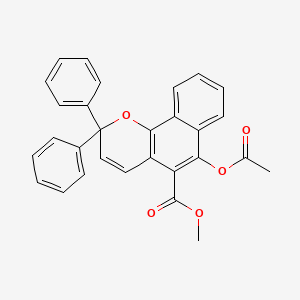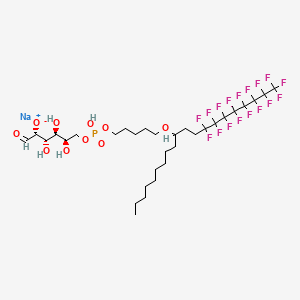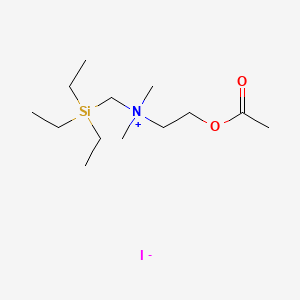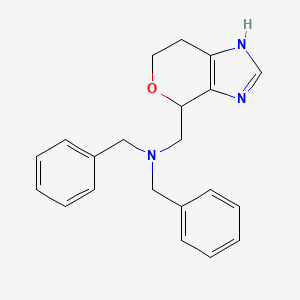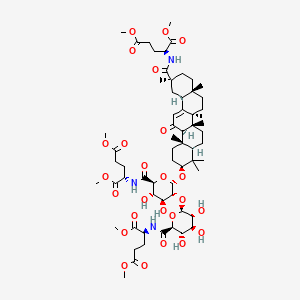
L-Glutamic acid, N-((3-beta-20-beta)-3-((N-(4-methoxy-1-(methoxycarbonyl)-4-oxobutyl)-2-O-(N-4-methoxy-1-(methoxycarbonyl)-4-oxobutyl)-beta-D-glucopyranuronamidosyl)-alpha-D-glucopyranuronamidosyl)oxy)-11,29-dioxoolean-12-en-29-yl)-, dimethyl ester, (S-(R*,R*))-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Glutamic acid, N-((3-beta-20-beta)-3-((N-(4-methoxy-1-(methoxycarbonyl)-4-oxobutyl)-2-O-(N-4-methoxy-1-(methoxycarbonyl)-4-oxobutyl)-beta-D-glucopyranuronamidosyl)-alpha-D-glucopyranuronamidosyl)oxy)-11,29-dioxoolean-12-en-29-yl)-, dimethyl ester, (S-(R*,R*))- is a complex organic compound It is characterized by its intricate molecular structure, which includes multiple glucopyranuronamidosyl groups and methoxycarbonyl functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the protection and deprotection of functional groups, glycosylation reactions, and esterification processes. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of such complex compounds may involve the use of automated synthesis equipment and large-scale reactors. The process is optimized for efficiency, cost-effectiveness, and scalability, ensuring that the compound can be produced in sufficient quantities for research and application purposes.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of alcohol groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and reaction times to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, this compound may be studied for its interactions with enzymes and other biomolecules
Medicine
In medicine, this compound could be investigated for its therapeutic potential. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The glucopyranuronamidosyl groups may facilitate binding to carbohydrate-recognizing proteins, while the methoxycarbonyl functionalities could participate in various biochemical reactions. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation.
Comparison with Similar Compounds
Similar Compounds
- L-Glutamic acid derivatives
- Glucopyranuronamidosyl-containing compounds
- Methoxycarbonyl-functionalized molecules
Uniqueness
This compound is unique due to its combination of multiple functional groups and its complex molecular architecture. Compared to similar compounds, it may exhibit distinct chemical reactivity and biological activity, making it a valuable subject for further research.
Properties
CAS No. |
158109-41-2 |
|---|---|
Molecular Formula |
C63H95N3O25 |
Molecular Weight |
1294.4 g/mol |
IUPAC Name |
dimethyl (2S)-2-[[(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-[[(2S)-1,5-dimethoxy-1,5-dioxopentan-2-yl]carbamoyl]-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-[[(2S)-1,5-dimethoxy-1,5-dioxopentan-2-yl]carbamoyl]-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carbonyl]amino]pentanedioate |
InChI |
InChI=1S/C63H95N3O25/c1-58(2)36-20-23-63(7)49(35(67)28-30-31-29-60(4,25-24-59(31,3)26-27-62(30,63)6)57(81)66-34(54(80)87-13)16-19-40(70)84-10)61(36,5)22-21-37(58)88-56-48(44(74)43(73)47(90-56)51(77)65-33(53(79)86-12)15-18-39(69)83-9)91-55-45(75)41(71)42(72)46(89-55)50(76)64-32(52(78)85-11)14-17-38(68)82-8/h28,31-34,36-37,41-49,55-56,71-75H,14-27,29H2,1-13H3,(H,64,76)(H,65,77)(H,66,81)/t31-,32-,33-,34-,36-,37-,41-,42-,43-,44-,45+,46-,47-,48+,49+,55-,56-,59+,60-,61-,62+,63+/m0/s1 |
InChI Key |
FIUAWIPUZBNQLS-CJBIJOACSA-N |
Isomeric SMILES |
C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)N[C@@H](CCC(=O)OC)C(=O)OC)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)N[C@@H](CCC(=O)OC)C(=O)OC)O)O)O)C)(C)C(=O)N[C@@H](CCC(=O)OC)C(=O)OC |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)NC(CCC(=O)OC)C(=O)OC)O)O)OC5C(C(C(C(O5)C(=O)NC(CCC(=O)OC)C(=O)OC)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)NC(CCC(=O)OC)C(=O)OC)C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


